N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is of interest due to its potential pharmacological properties and its unique chemical structure, which combines a morpholine ring, a cyclohexyl group, and a chromene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, which can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of salicylaldehyde with malonic acid in the presence of a base such as piperidine .
Next, the morpholine ring is introduced through a nucleophilic substitution reaction. Cyclohexylamine is reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-ylcyclohexyl intermediate . This intermediate is then coupled with the chromene core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene or morpholine derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling pathways . The chromene moiety can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin derivatives and morpholine-containing compounds:
Coumarin Derivatives: Similar compounds include 7-hydroxycoumarin and 4-methylcoumarin, which also exhibit biological activities such as anticoagulant and antimicrobial properties.
Morpholine-Containing Compounds: Compounds like N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide are known for their pharmacological actions, including kinase inhibition.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4/c24-19(17-14-16-6-2-3-7-18(16)27-20(17)25)22-15-21(8-4-1-5-9-21)23-10-12-26-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15H2,(H,22,24) |
InChI Key |
RVGBBVVCSSJHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
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